molecular formula C11H16BNO4 B055245 (2-((tert-Butoxycarbonyl)amino)phenyl)boronic acid CAS No. 115377-94-1

(2-((tert-Butoxycarbonyl)amino)phenyl)boronic acid

Cat. No. B055245
M. Wt: 237.06 g/mol
InChI Key: RMEIKYSECODAHJ-UHFFFAOYSA-N
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Patent
US05827863

Procedure details

To a cooled (-78° C.) solution of N-BOC aniline (5 g1 25.87 mmol) in THF (111.1 mL) was added tert-butyl lithium (38.9 mL, 66.7 mmol) and the mixture was stirred under an argon atmosphere for E5 min. It was then allowed to warm up to -20° C. and stirred at that temperature for 2 h. Trimethylborate was added (11.94 mL, 105.6 mmol) and the mixture was stirred until it warmed up to room temperature. Then, it was cooled to 0° C. and aqueous 10% HCl was added to pH=6.5. The layers were separated and the aqueous phase was extracted with CH2Cl2. The combined organic extracts were washed with brine, dried and concentrated to a crude product, which was washed with a mixture of EtOAc-hexane (5:95) to give the title compound as a yellow solid (53%).
Quantity
25.87 mmol
Type
reactant
Reaction Step One
Name
Quantity
111.1 mL
Type
solvent
Reaction Step One
Quantity
38.9 mL
Type
reactant
Reaction Step Two
[Compound]
Name
E5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
53%

Identifiers

REACTION_CXSMILES
[C:1]([NH:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].C([Li])(C)(C)C.C[O:21][B:22](OC)[O:23]C.Cl>C1COCC1>[C:4]([O:3][C:1]([NH:8][C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][C:14]=1[B:22]([OH:23])[OH:21])=[O:2])([CH3:7])([CH3:6])[CH3:5]

Inputs

Step One
Name
Quantity
25.87 mmol
Type
reactant
Smiles
C(=O)(OC(C)(C)C)NC1=CC=CC=C1
Name
Quantity
111.1 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
38.9 mL
Type
reactant
Smiles
C(C)(C)(C)[Li]
Step Three
Name
E5
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COB(OC)OC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
stirred at that temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred until it
TEMPERATURE
Type
TEMPERATURE
Details
warmed up to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
Then, it was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with CH2Cl2
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a crude product, which
WASH
Type
WASH
Details
was washed with a mixture of EtOAc-hexane (5:95)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC1=C(C=CC=C1)B(O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.